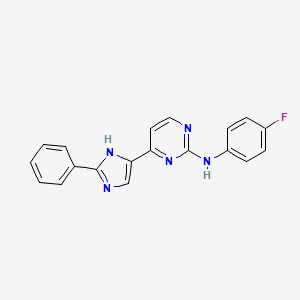
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group and an imidazolyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Fluorophenyl Group:
Attachment of the Imidazolyl Group: The final step involves the formation of the imidazolyl group through a cyclization reaction, where an appropriate precursor undergoes cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学的研究の応用
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream processes.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-bromophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- N-(4-methylphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
特性
CAS番号 |
647030-54-4 |
|---|---|
分子式 |
C19H14FN5 |
分子量 |
331.3 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14FN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
InChIキー |
BUACDRMEVYQOAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
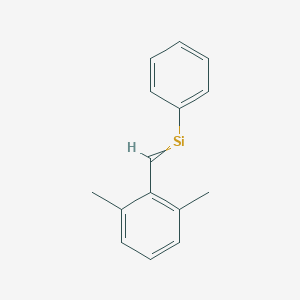
![4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine](/img/structure/B12609693.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
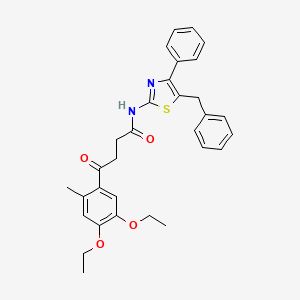
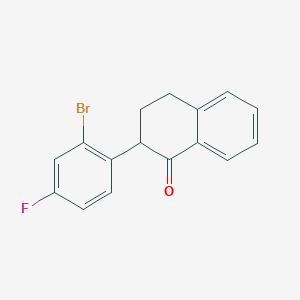



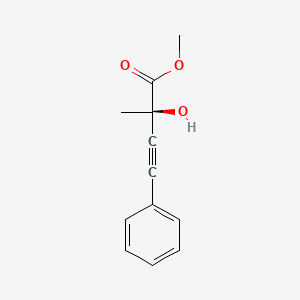


![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
